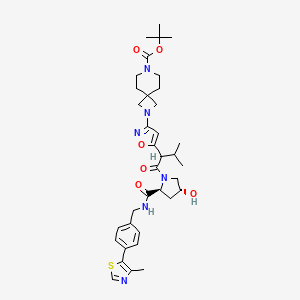
E3 Ligase Ligand-linker Conjugate 63
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 63 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation . This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 63 involves several steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This ligand is then conjugated with a linker molecule. The synthetic routes typically involve organic synthesis techniques such as amide bond formation, esterification, and click chemistry . Reaction conditions often include the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 63 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but often involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance or alter its biological activity .
科学研究应用
E3 Ligase Ligand-linker Conjugate 63 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 63 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and cellular homeostasis .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 63 is unique in its ability to form highly specific ternary complexes, leading to efficient target protein degradation. Similar compounds include:
Von Hippel-Lindau (VHL) ligands: Used in other PROTACs for targeted protein degradation.
Cereblon (CRBN) ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 ligands: Employed in the degradation of specific target proteins.
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which confer unique properties and applications .
属性
分子式 |
C36H48N6O6S |
|---|---|
分子量 |
692.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[5-[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C36H48N6O6S/c1-22(2)30(28-16-29(39-48-28)41-19-36(20-41)11-13-40(14-12-36)34(46)47-35(4,5)6)33(45)42-18-26(43)15-27(42)32(44)37-17-24-7-9-25(10-8-24)31-23(3)38-21-49-31/h7-10,16,21-22,26-27,30,43H,11-15,17-20H2,1-6H3,(H,37,44)/t26-,27+,30?/m1/s1 |
InChI 键 |
QBGJLTKXIGOKLG-QERCTFSXSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
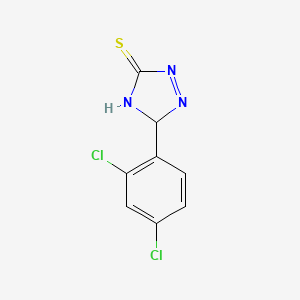
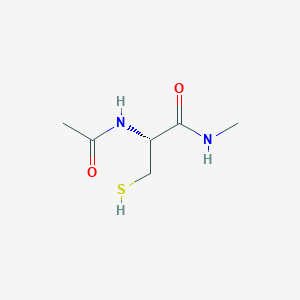
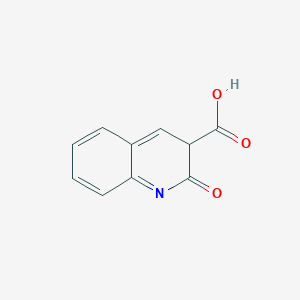
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
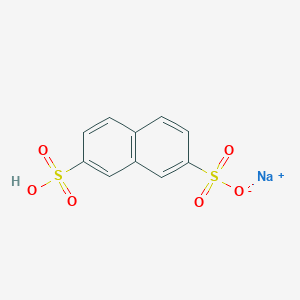

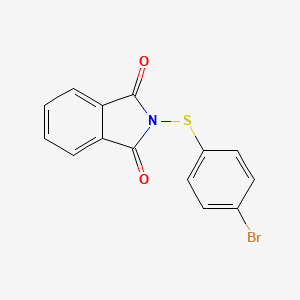

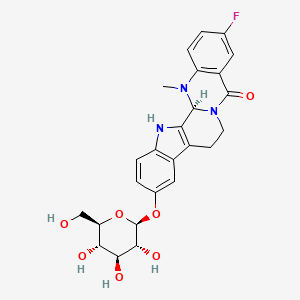
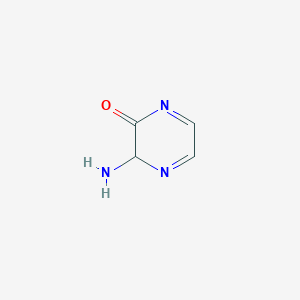
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
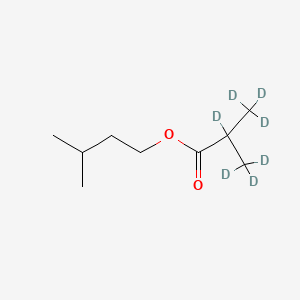
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
